molecular formula C18H18N2O5S2 B2394773 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886927-54-4

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2394773
CAS RN: 886927-54-4
M. Wt: 406.47
InChI Key: QXAVHKRSBTZTIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Antimicrobial Effects

Given the documented antimicrobial activities of benzothiazoles and phthalimides, researchers explored the antibacterial and antifungal effects of the studied compounds. Notably, compound 3h exhibited potent antimicrobial activity:

Other Pharmacological Properties

Apart from anticancer and antimicrobial effects, benzothiazole derivatives exhibit additional pharmacological properties:

Mechanism of Action

The compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . This suggests that these compounds may exert their anti-inflammatory effects by inhibiting cyclooxygenases and preventing protein denaturation.

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-4-27(22,23)12-7-5-6-11(8-12)17(21)20-18-19-13-9-14(24-2)15(25-3)10-16(13)26-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAVHKRSBTZTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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